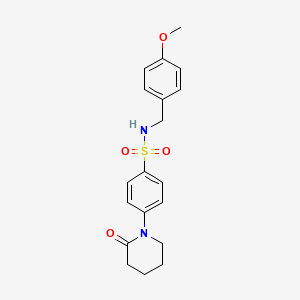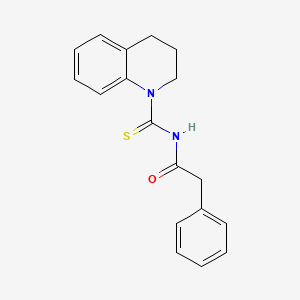
N-(4-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MBOPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MBOPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(4-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cell lines and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound can also inhibit angiogenesis, which is the process by which new blood vessels are formed, by reducing the expression of vascular endothelial growth factor (VEGF). In addition, this compound can reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and its effects can be easily measured using various assays. However, one limitation of this compound is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential application is its use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration route for this compound. In addition, the development of novel this compound derivatives with improved solubility and efficacy is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on various cellular processes is an important area of future research.
Synthesis Methods
N-(4-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzylamine with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride. Another method involves the reaction of 4-methoxybenzylamine with 4-(2-oxo-1-piperidinyl)benzenesulfonyl isocyanate. These methods have been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential applications in biomedical research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage. In addition, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-5-15(6-10-17)14-20-26(23,24)18-11-7-16(8-12-18)21-13-3-2-4-19(21)22/h5-12,20H,2-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODSUNYDGAOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)

![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)
![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)
![9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)

![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)